Predicted Lipophilicity (LogP) Advantage of the 4-Chloro-2-methylphenoxy Substituent Over the 4-Methoxyphenyl Analog
The target compound bearing a 4-chloro-2-methylphenoxy group exhibits a predicted LogP of 3.32, which is 0.72 log units higher than the 4-methoxyphenyl analog ROCK1-IN-1 (LogP 2.6) [1][2]. This difference corresponds to an approximately 5.2-fold increase in the octanol-water partition coefficient, suggesting enhanced membrane permeation potential. The increased lipophilicity arises from the chlorine substituent replacing the methoxy oxygen and the additional methyl group contributing hydrophobic surface area [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.32 (predicted) |
| Comparator Or Baseline | ROCK1-IN-1 (CAS 692869-38-8): LogP = 2.6 (predicted) |
| Quantified Difference | ΔLogP = +0.72 (5.2-fold increase in partition coefficient) |
| Conditions | In silico prediction; target compound data from Ambinter; comparator data from InVivoChem |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a critical parameter for intracellular target engagement, though it may also increase metabolic liability and plasma protein binding—a trade-off that must be empirically evaluated for each specific assay system.
- [1] Ambinter. AMB1539270: Physicochemical Properties including LogP (3.3194) for C₁₇H₁₄ClN₃O₂S. View Source
- [2] InVivoChem. ROCK1-IN-1 (CAS 692869-38-8): Physicochemical Properties including LogP (2.6). View Source
- [3] PubChem Compound Summary. 2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide. Structural information confirming substituent identity. View Source
